molecular formula C9H14ClN3S B13874052 3-(Pyridin-3-ylmethyl)-1,3-thiazolidin-2-amine;hydrochloride

3-(Pyridin-3-ylmethyl)-1,3-thiazolidin-2-amine;hydrochloride

Katalognummer: B13874052
Molekulargewicht: 231.75 g/mol
InChI-Schlüssel: CDJRVLVPIXABNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Pyridin-3-ylmethyl)-1,3-thiazolidin-2-amine;hydrochloride is a heterocyclic compound that contains both a pyridine ring and a thiazolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-ylmethyl)-1,3-thiazolidin-2-amine;hydrochloride typically involves the reaction of pyridine-3-carbaldehyde with cysteamine hydrochloride under acidic conditions to form the thiazolidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound in its hydrochloride salt form .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Pyridin-3-ylmethyl)-1,3-thiazolidin-2-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(Pyridin-3-ylmethyl)-1,3-thiazolidin-2-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Wirkmechanismus

The mechanism of action of 3-(Pyridin-3-ylmethyl)-1,3-thiazolidin-2-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Pyridin-3-ylmethyl)-1,3-thiazolidin-2-amine;hydrochloride is unique due to its combination of a pyridine ring and a thiazolidine ring, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H14ClN3S

Molekulargewicht

231.75 g/mol

IUPAC-Name

3-(pyridin-3-ylmethyl)-1,3-thiazolidin-2-amine;hydrochloride

InChI

InChI=1S/C9H13N3S.ClH/c10-9-12(4-5-13-9)7-8-2-1-3-11-6-8;/h1-3,6,9H,4-5,7,10H2;1H

InChI-Schlüssel

CDJRVLVPIXABNJ-UHFFFAOYSA-N

Kanonische SMILES

C1CSC(N1CC2=CN=CC=C2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.